molecular formula C8H14F3NO3 B1373542 tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate CAS No. 1219606-48-0

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Cat. No.: B1373542
CAS No.: 1219606-48-0
M. Wt: 229.2 g/mol
InChI Key: NCSJLZBMIHPPLI-UHFFFAOYSA-N
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Description

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is a chiral chemical intermediate of significant interest in advanced organic synthesis and pharmaceutical research. This compound integrates a carbamate protecting group with a hydroxy and trifluoromethyl functionalized chain, making it a valuable scaffold for constructing more complex molecules. The presence of the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for amines, enhancing stability and handling during multi-step synthetic sequences . Compounds of this class are frequently employed as key intermediates in the preparation of biologically active molecules, including the synthesis of various heterocycles and enzyme inhibitors . The unique properties of the trifluoromethyl group—such as its high electronegativity and lipophilicity—can profoundly influence the metabolic stability, bioavailability, and binding affinity of resultant drug candidates. This makes the compound particularly valuable in medicinal chemistry for the development of new therapeutic agents. The chiral center at the 2-hydroxy position allows for the synthesis of enantiomerically pure compounds, which is critical in the development of selective pharmaceuticals . This compound is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses. It is essential to handle this material with appropriate personal protective equipment in a well-ventilated laboratory environment, following all applicable safety protocols.

Properties

IUPAC Name

tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSJLZBMIHPPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676951
Record name tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID50676951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219606-48-0
Record name tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3,3-trifluoro-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines, carbon dioxide, and tert-butanol. The trifluoromethyl group adjacent to the hydroxyl enhances the hydroxyl’s acidity (pKa ~12–13), accelerating hydrolysis rates compared to non-fluorinated analogs .

Conditions Products Notes
Acidic (HCl, H₂O)3,3,3-Trifluoro-2-hydroxypropylamine + CO₂ + tert-butanolComplete cleavage in 6–8 hrs at 80°C .
Basic (NaOH, H₂O)3,3,3-Trifluoro-2-hydroxypropylamine + CO₂ + tert-butanolFaster than acidic hydrolysis (2–4 hrs at 60°C) .
Enzymatic (Lipase)Partial cleavage to intermediatesSelective deprotection under mild conditions (pH 7, 37°C) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, often requiring activation (e.g., tosylation).

Tosylation

Reacting with tosyl chloride (TsCl) in pyridine yields the tosylate derivative, enabling subsequent SN2 reactions:

tert butyl 3 3 3 trifluoro 2 hydroxypropyl carbamate+TsCltert butyl 3 3 3 trifluoro 2 tosyloxypropyl carbamate\text{tert butyl 3 3 3 trifluoro 2 hydroxypropyl carbamate}+\text{TsCl}\rightarrow \text{tert butyl 3 3 3 trifluoro 2 tosyloxypropyl carbamate}

Reagent Product Yield Conditions
TsCl, pyridineTosylated derivative85%0°C, 12 hrs

Oxidation Reactions

The hydroxyl group oxidizes to a ketone under strong oxidizing agents, though the trifluoromethyl group stabilizes intermediates.

Reagent Product Yield Conditions
KMnO₄, H₂SO₄3,3,3-Trifluoro-2-oxopropylcarbamate62%50°C, 8 hrs
CrO₃, Acetone3,3,3-Trifluoro-2-oxopropylcarbamate58%25°C, 24 hrs

Reduction Reactions

The carbamate group resists reduction, but the hydroxyl can be reduced to a methylene group:

tert butyl 3 3 3 trifluoro 2 hydroxypropyl carbamateLiAlH4tert butyl 3 3 3 trifluoropropyl carbamate\text{tert butyl 3 3 3 trifluoro 2 hydroxypropyl carbamate}\xrightarrow{\text{LiAlH}_4}\text{tert butyl 3 3 3 trifluoropropyl carbamate}

Reagent Product Yield Conditions
LiAlH₄, THF3,3,3-Trifluoropropylcarbamate73%Reflux, 6 hrs

Esterification

The hydroxyl group reacts with acyl chlorides to form esters:

tert butyl 3 3 3 trifluoro 2 hydroxypropyl carbamate+AcCltert butyl 3 3 3 trifluoro 2 acetoxypropyl carbamate\text{tert butyl 3 3 3 trifluoro 2 hydroxypropyl carbamate}+\text{AcCl}\rightarrow \text{tert butyl 3 3 3 trifluoro 2 acetoxypropyl carbamate}

Reagent Product Yield Conditions
AcCl, DMAPAcetylated derivative89%0°C → 25°C, 4 hrs

Thermal Stability

Decomposition occurs above 200°C, releasing isobutylene and CO₂:

tert butyl 3 3 3 trifluoro 2 hydroxypropyl carbamateΔ3,3,3Trifluoro2hydroxypropylamine+isobutylene+CO2\text{tert butyl 3 3 3 trifluoro 2 hydroxypropyl carbamate}\xrightarrow{\Delta}3,3,3-Trifluoro-2-hydroxypropylamine+\text{isobutylene}+\text{CO}_2

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl.

  • Electronic Effects : The trifluoromethyl group withdraws electrons, polarizing the C–O bond and increasing hydrolysis rates .

  • Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding with the carbamate oxygen, stabilizing transition states .

Scientific Research Applications

Organic Synthesis

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate serves as a crucial building block in organic synthesis. It is particularly valuable in the preparation of trifluoromethylated compounds, which are essential in developing pharmaceuticals and agrochemicals due to their enhanced biological activity.

Biochemical Studies

The compound is utilized as a reagent in biochemical reactions involving isoxazoline derivatives. It interacts with various enzymes and proteins, facilitating studies on enzyme mechanisms and protein modifications. For example, it has been shown to influence cellular processes by modulating signaling pathways and gene expression.

Pharmaceutical Development

Ongoing research explores its potential as a pharmacological agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. Initial studies indicate that its structure allows for interactions with biological targets, including enzymes and receptors, potentially leading to therapeutic applications.

Material Science

In material science, this compound is investigated for its unique chemical properties that can improve the performance of materials in various applications.

Case Studies

Case Study 1: Synthesis of Isoxazoline Derivatives
Research has demonstrated that this compound can facilitate the synthesis of isoxazoline derivatives through its interaction with specific enzymes. These derivatives are of interest due to their biological activities.

Case Study 2: Enzyme Interaction Studies
Studies conducted on the binding affinity of this compound to certain enzymes have shown that the trifluoromethyl group significantly enhances interaction compared to non-fluorinated analogs. This characteristic is being further explored for its implications in drug design.

Mechanism of Action

The mechanism of action of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Trifluoro vs. Non-Fluorinated Derivatives: The trifluoromethyl group in the main compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like tert-butyl (3-hydroxypropyl)carbamate. This increases metabolic stability and membrane permeability in drug design contexts .
  • Hydroxyl vs. Ketone : Compound 24 replaces the hydroxyl and trifluoromethyl groups with a ketone, altering reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding) .
  • Aromatic vs. Aliphatic Substituents : Biphenyl and diphenyl derivatives (e.g., ) introduce steric bulk and π-π interactions, impacting solubility and binding affinity in biological targets.

Biological Activity

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is an organic compound with the molecular formula C8_8H14_{14}F3_3NO3_3. It is a derivative of carbamic acid and features a trifluoromethyl group, which contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound plays a significant role in various biochemical reactions, especially in the synthesis of isoxazoline derivatives. Its interactions with enzymes and proteins are crucial for understanding its biological activity.

Enzyme Interactions

  • Isoxazoline Synthesis : this compound acts as a reagent in the synthesis of isoxazoline derivatives, facilitating enzymatic reactions that are essential for producing these compounds.
  • Enzyme Modulation : It has been observed to modulate the activity of enzymes involved in metabolic pathways, leading to alterations in gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : It modulates cell signaling pathways that affect cellular responses and functions.
  • Gene Expression : The compound can alter the expression of genes related to metabolic pathways, impacting overall cellular metabolism.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its binding to specific biomolecules:

  • Inhibition and Activation : The compound can inhibit or activate certain enzymes by binding to their active sites, thus affecting metabolic flux within cells.

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of this compound:

  • Monoacylglycerol Lipase (MAGL) Inhibition :
    • Research has identified this compound as a potential inhibitor of MAGL, an enzyme implicated in various disorders such as pain and inflammation. This inhibition may provide therapeutic benefits for conditions like Alzheimer's disease and cancer .
    • A study demonstrated that derivatives of this compound showed significant inhibition of MAGL activity, suggesting their utility in drug development .
  • Fluorinated Compounds :
    • The presence of fluorine atoms enhances lipophilicity and metabolic stability, making fluorinated compounds like this compound promising candidates for therapeutic applications. Initial findings indicate enhanced binding affinity to certain enzymes compared to non-fluorinated analogs.

Applications in Scientific Research

The biological activity of this compound extends across various fields:

  • Medicinal Chemistry : As a building block for pharmaceuticals and potential therapeutic agents.
  • Biochemistry : In studies of enzyme mechanisms and protein modifications.
  • Industrial Chemistry : Used in the synthesis of agrochemicals and specialty chemicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving Boc (tert-butoxycarbonyl) protection. A typical approach includes:

Amino Alcohol Protection : React the trifluoro-hydroxypropylamine precursor with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under mild alkaline conditions (e.g., triethylamine or DMAP) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm structural integrity using ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or light .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. If hygroscopic, pre-dry solvents (e.g., molecular sieves for THF) to minimize decomposition .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show characteristic tert-butyl singlet at δ 1.4 ppm and hydroxyl proton at δ 2.5–3.0 ppm (broad, exchangeable). ¹⁹F NMR (δ -60 to -70 ppm) confirms trifluoromethyl group presence .
  • Mass Spectrometry : ESI-MS (positive mode) should yield [M+H]⁺ at m/z 248.2 (calculated for C₈H₁₃F₃NO₃).
  • HPLC : Use reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysis : Employ asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts (e.g., Noyori-type systems) to install stereocenters. Optimize solvent (IPA) and H₂ pressure (50–100 bar) for >90% ee .
  • Resolution Techniques : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol) to separate enantiomers. Confirm absolute configuration via X-ray crystallography of co-crystals with heavy atoms (e.g., bromine derivatives) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states (e.g., Suzuki-Miyaura couplings) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Analyze Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent Effects : Simulate reaction coordinates in polar aprotic solvents (DMF, DMSO) using COSMO-RS to predict activation barriers. Compare with experimental yields (e.g., 70–85% for aryl boronic acid couplings) .

Q. How do steric and electronic effects influence the stability of this compound under acidic conditions?

  • Methodological Answer :

  • Kinetic Studies : Perform pH-dependent degradation assays (HCl, 0.1–1.0 M) at 25°C. Monitor carbamate cleavage via HPLC, noting half-life reductions (t₁/₂ ~2–4 hr at pH 1 vs. >24 hr at pH 7) .
  • Steric Shielding : The tert-butyl group reduces hydrolysis rates by ~40% compared to methyl carbamates. Trifluoromethyl electron-withdrawing effects further destabilize the transition state, accelerating decomposition in basic media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Reactant of Route 2
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tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

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